[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound’s unique structure, which includes both ethyl and fluoro substituents, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives. One common method includes the alkylation of 1-ethyl-5-fluoro-1H-pyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often optimized for large-scale production by adjusting parameters like temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Produces corresponding pyrazole carboxylic acids.
Reduction: Yields the reduced amine derivatives.
Substitution: Forms halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 5-fluoro-1H-pyrazole
- 1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine stands out due to its dual pyrazole structure with both ethyl and fluoro substituents. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-3-17-11(12)9(7-14-17)6-13-8-10-4-5-16(2)15-10/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
OEHWVTLWEDDUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)C)F |
Origin of Product |
United States |
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